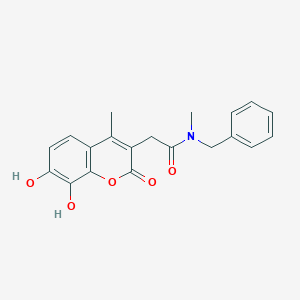![molecular formula C22H21N5O2 B264458 6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one](/img/structure/B264458.png)
6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biomedical studies. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one involves the selective inhibition of BTK, a cytoplasmic tyrosine kinase that plays a crucial role in the development and activation of B-cells. The inhibition of BTK by 6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one leads to the inhibition of downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways, which are involved in the survival and proliferation of B-cells. The selective inhibition of BTK by 6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one has shown promising results in preclinical studies for the treatment of B-cell malignancies and autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one are complex and diverse. The selective inhibition of BTK by this compound leads to the inhibition of downstream signaling pathways, which are involved in the survival and proliferation of B-cells. The inhibition of BTK by 6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one has been shown to induce apoptosis and inhibit cell proliferation in B-cell malignancies. Additionally, this compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in autoimmune diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one in lab experiments are its high selectivity and potency for BTK. This compound has shown promising results in preclinical studies for the treatment of B-cell malignancies and autoimmune diseases. However, the limitations of using this compound in lab experiments are its complex synthesis method and high cost.
Future Directions
The future directions of 6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one involve its potential applications in various biomedical studies. The selective inhibition of BTK by this compound has shown promising results in preclinical studies for the treatment of B-cell malignancies and autoimmune diseases. Additionally, this compound has also been studied for its potential applications in the treatment of inflammatory disorders, such as asthma and COPD. Further studies are required to investigate the safety and efficacy of 6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one in clinical trials. Furthermore, the development of novel analogs and derivatives of this compound may lead to the discovery of more potent and selective BTK inhibitors.
Synthesis Methods
The synthesis of 6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one is a multi-step process that involves the reaction of various chemical reagents. The synthesis method of this compound has been reported in several scientific articles, and it involves the use of different chemical reactions, such as the condensation reaction and the cyclization reaction. The synthesis method of 6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one is complex and requires expertise in organic chemistry.
Scientific Research Applications
The scientific research application of 6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one is vast and diverse. This compound has been extensively studied for its potential applications in various biomedical studies, including cancer, autoimmune diseases, and inflammatory disorders. The selective inhibition of BTK by 6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one has shown promising results in preclinical studies for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. Additionally, this compound has also been studied for its potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.
properties
Product Name |
6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one |
|---|---|
Molecular Formula |
C22H21N5O2 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one |
InChI |
InChI=1S/C22H21N5O2/c1-12-9-17-14(3)23-21(25-19(17)10-13(12)2)27-22-24-18(11-20(28)26-22)15-5-7-16(29-4)8-6-15/h5-11H,1-4H3,(H2,23,24,25,26,27,28) |
InChI Key |
BYIDXHCNYLTGIZ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)NC3=NC(=O)C=C(N3)C4=CC=C(C=C4)OC)C |
SMILES |
CC1=C(C=C2C(=C1)C(=NC(=N2)NC3=NC(=O)C=C(N3)C4=CC=C(C=C4)OC)C)C |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)NC3=NC(=O)C=C(N3)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide](/img/structure/B264376.png)
![({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)(phenyl)acetic acid](/img/structure/B264384.png)
![N-(3,4,5-trimethoxyphenyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide](/img/structure/B264393.png)

![3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[1-(hydroxymethyl)-3-(methylsulfanyl)propyl]propanamide](/img/structure/B264404.png)
![N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B264419.png)
![N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline](/img/structure/B264435.png)
![N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}leucine](/img/structure/B264438.png)
![4-(3-fluoro-4-isopropoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264451.png)
![1-(2,3-Dimethoxyphenyl)-6-methoxy-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B264453.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{4-[(3-methylbenzyl)oxy]benzoyl}-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264469.png)


![2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(1-methyl-3-phenylpropyl)acetamide](/img/structure/B264478.png)